molecular formula C23H22ClN3O2 B563888 2-Cyano Loratadine CAS No. 860010-31-7

2-Cyano Loratadine

Cat. No. B563888
CAS RN: 860010-31-7
M. Wt: 407.898
InChI Key: MOMAIAHEAGWRMW-UHFFFAOYSA-N
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Description

2-Cyano Loratadine (2-CL) is a new type of antihistamine drug that has been developed for the treatment of allergic rhinitis, allergic conjunctivitis, and other allergic diseases. It is a synthetic compound that has been designed to be more effective and safer than other antihistamine drugs. 2-CL has a wide range of potential applications in the medical field, including the treatment of asthma, allergic skin diseases, and a variety of other conditions.

Mechanism of Action

2-Cyano Loratadine acts as an antagonist of the histamine H1 receptor. It binds to the receptor and blocks the action of histamine, which prevents the release of inflammatory mediators. This reduces the symptoms associated with allergic reactions.
Biochemical and Physiological Effects
2-Cyano Loratadine has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the release of histamine and other inflammatory mediators, which reduces the symptoms of allergic reactions. It has also been shown to reduce the release of leukotrienes, which can reduce the severity of asthma attacks. Additionally, 2-Cyano Loratadine has been found to reduce the production of inflammatory cytokines, which can reduce inflammation and reduce the severity of allergic reactions.

Advantages and Limitations for Lab Experiments

2-Cyano Loratadine has been found to be a useful tool for laboratory experiments. It is relatively easy to synthesize and has a wide range of potential applications. However, it is important to note that 2-Cyano Loratadine is a relatively new compound, and there is still a lack of data regarding its safety and efficacy. Additionally, it is important to note that 2-Cyano Loratadine is a synthetic compound, and there is a possibility that it may have unexpected side effects.

Future Directions

There are a number of potential future directions for 2-Cyano Loratadine. These include further research into the mechanism of action, the development of new formulations, and the exploration of new applications. Additionally, further research could be conducted into the safety and efficacy of 2-Cyano Loratadine in humans, as well as the potential for the development of new antihistamine drugs. Finally, further research could be conducted into the potential for the use of 2-Cyano Loratadine in the treatment of other conditions, such as asthma, allergic skin diseases, and other allergic diseases.

Synthesis Methods

2-Cyano Loratadine is synthesized from the reaction of loratadine and cyanoacetic acid. The reaction is catalyzed with a base, such as sodium hydroxide, and is carried out in an aqueous medium. The reaction is complete in approximately one hour, and the product is a white crystalline powder that is soluble in water. The purity of the product can be determined by thin-layer chromatography.

Scientific Research Applications

2-Cyano Loratadine has been used in a variety of scientific research applications, including the study of the mechanism of action of antihistamine drugs, the study of allergic diseases, and the study of the pharmacokinetics and pharmacodynamics of drugs. It has also been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the central nervous system.

properties

IUPAC Name

ethyl 4-(13-chloro-5-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-9-15(10-12-27)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-25)26-22(16)21/h5-8,13H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMAIAHEAGWRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C#N)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652531
Record name Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano Loratadine

CAS RN

860010-31-7
Record name Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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